molecular formula C30H52 B12835384 (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

Cat. No.: B12835384
M. Wt: 412.7 g/mol
InChI Key: ZRLNBWWGLOPJIC-SPMWLISFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene is a complex organic molecule with a unique structure This compound is part of the cyclopenta[a]chrysene family, characterized by its hexadecahydro configuration and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene involves multiple steps, including cyclization and hydrogenation reactions. The process typically starts with the formation of the cyclopenta[a]chrysene core, followed by the introduction of methyl and propan-2-yl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

The compound (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene has several scientific research applications:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: It serves as a probe to investigate biological pathways and interactions.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the cyclopenta[a]chrysene family, such as:

  • (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-ethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
  • (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-butyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

Uniqueness

What sets (3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene apart is its specific stereochemistry and the presence of multiple chiral centers, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

IUPAC Name

(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23?,24-,25-,27+,28+,29-,30-/m1/s1

InChI Key

ZRLNBWWGLOPJIC-SPMWLISFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5[C@@]4(CCCC5(C)C)C)C)C)C

Canonical SMILES

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

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